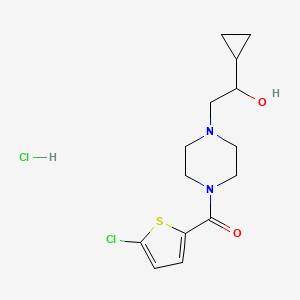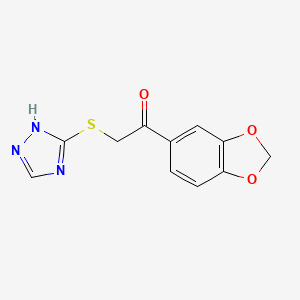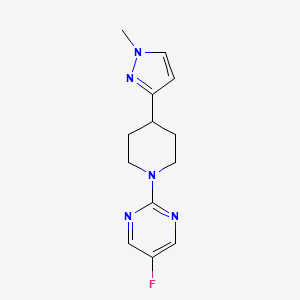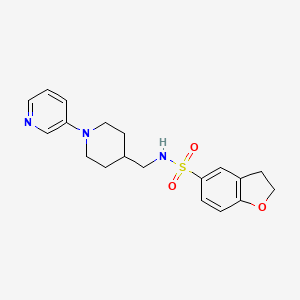
(5-Chlorothiophen-2-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chlorothiophen-2-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C14H20Cl2N2O2S. The molecular weight is 351.29. More detailed structural analysis would require specific experimental data or computational modeling, which I currently do not have access to.Physical And Chemical Properties Analysis
This compound is intended for research use only. The storage temperature is suggested to be between 28 C . More detailed physical and chemical properties would require specific experimental data, which I currently do not have access to.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study focuses on the synthesis of new pyridine derivatives, including compounds structurally related to the specified chemical, exhibiting variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The synthesis process involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of amide derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Exploration as Therapeutic Agents
Another significant area of research involves the exploration of synthetic multifunctional amides derived from similar chemical structures for potential therapeutic applications in Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as templates for new drug development against neurodegenerative diseases (Hassan et al., 2018).
Anticancer and Antituberculosis Studies
Research into the synthesis of derivates related to the compound has shown significant anticancer and antituberculosis activity. This study utilized a reductive amination method to yield piperazine derivatives, some of which exhibited notable anticancer and antituberculosis properties, highlighting the compound's potential in the development of new treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential in Enzyme Inhibition
Another study synthesized a series of derivatives through a linear bi-step approach, targeting α-glucosidase enzyme inhibition. Some of these compounds exhibited considerable inhibitory activity, in addition to being evaluated for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents in managing conditions like diabetes or cancer by inhibiting specific enzymes (Abbasi et al., 2019).
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S.ClH/c15-13-4-3-12(20-13)14(19)17-7-5-16(6-8-17)9-11(18)10-1-2-10;/h3-4,10-11,18H,1-2,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBFDRRIHQXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(S3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)


![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)


![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)
![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)